2-Phenoxypyridine-4-boronic acid
Overview
Description
2-Phenoxypyridine-4-boronic acid is an organic compound with the molecular formula C11H10BNO3. It is a boronic acid derivative that features a phenoxypyridine moiety.
Mechanism of Action
Target of Action
Boronic acids, including 2-phenoxypyridine-4-boronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, the primary target of this compound could be the palladium catalyst in this reaction.
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst through a process called transmetalation . In this process, the boronic acid transfers an organic group to the palladium catalyst . This interaction results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways . The reaction allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.
Pharmacokinetics
It is known that boronic acids are generally stable and readily prepared . These properties could potentially impact the bioavailability of this compound.
Result of Action
The primary result of the action of this compound is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This reaction enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the reaction conditions, such as temperature and pH, could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Phenoxypyridine-4-boronic acid plays a crucial role in biochemical reactions, particularly in the field of molecular recognition and enzyme inhibition. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with hydroxyl groups on these molecules. For example, this compound can inhibit serine proteases by binding to the active site serine residue, thereby preventing substrate access and enzyme activity . Additionally, this compound can interact with diol-containing molecules, such as carbohydrates and nucleotides, making it useful in affinity chromatography and other separation techniques .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By inhibiting these enzymes, this compound can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, such as serine proteases and kinases, through its boronic acid group . This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation . Additionally, this compound can interact with diol-containing molecules, such as carbohydrates and nucleotides, through similar covalent bonding mechanisms . These interactions can affect various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but its activity can decrease over time if exposed to moisture or high temperatures . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes for extended periods, although some degradation may occur over time . In in vivo studies, the long-term effects of this compound on cellular function are still being investigated, but preliminary results suggest that it can have sustained impacts on enzyme activity and cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as liver and kidney damage, due to its interactions with metabolic enzymes and other biomolecules . Threshold effects have been observed in some studies, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit metabolic enzymes, such as serine proteases and kinases, by forming covalent bonds with their active sites . These interactions can alter metabolic flux and affect the levels of metabolites in cells . Additionally, this compound can interact with cofactors, such as adenosine triphosphate and nicotinamide adenine dinucleotide, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . In tissues, this compound can be distributed through the bloodstream and extracellular fluid, where it can interact with various cell types and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals on its binding partners . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound . These factors contribute to the compound’s ability to modulate various cellular processes and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxypyridine-4-boronic acid typically involves the reaction of 2-phenoxypyridine with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of 2-phenoxypyridine with triisopropyl borate in the presence of a base can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxypyridine-4-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Phenoxypyridine-4-boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring biaryl structures.
Industry: Used in the production of advanced materials and fine chemicals
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-Phenoxypyridine-4-boronic acid is unique due to its phenoxypyridine moiety, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-phenoxypyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-6-7-13-11(8-9)16-10-4-2-1-3-5-10/h1-8,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMOFUKFFMKMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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